molecular formula C13H21NO3 B6220520 tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate CAS No. 2751703-62-3

tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B6220520
CAS No.: 2751703-62-3
M. Wt: 239.3
InChI Key:
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Description

Tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate, also known as TBAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. TBAC is a bicyclic ester that contains a nitrogen atom in its ring structure, which makes it a valuable building block for the synthesis of various bioactive molecules.

Mechanism of Action

The mechanism of action of tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate is not well-understood. However, it is believed that this compound may act as a nucleophile in some reactions due to the presence of the nitrogen atom in its ring structure. Additionally, this compound may act as a chiral auxiliary by inducing asymmetry in certain reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound is not toxic to cells and does not cause significant changes in cell morphology or viability. Additionally, this compound has been shown to have low cytotoxicity and genotoxicity.

Advantages and Limitations for Lab Experiments

Tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate has several advantages for lab experiments. It is easy to synthesize and purify, and it can be used as a starting material for the synthesis of various bioactive molecules. Additionally, this compound can be used as a chiral auxiliary in asymmetric synthesis, which can lead to the development of new synthetic methodologies. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, this compound has limited stability under certain conditions, which can affect its usefulness as a starting material for some reactions.

Future Directions

There are several future directions for the research on tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate. One potential direction is the development of new synthetic methodologies that use this compound as a building block for the synthesis of bioactive molecules. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in medicinal chemistry. Furthermore, the development of new derivatives of this compound may lead to the discovery of new bioactive molecules with improved properties.

Synthesis Methods

Tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate can be synthesized through a multistep process that involves the reaction of 2-methylcyclohexanone with paraformaldehyde to yield 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane. This intermediate is then converted to the tert-butyl ester derivative through the reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. The final product, this compound, is obtained after purification through column chromatography.

Scientific Research Applications

Tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate has shown potential applications in medicinal chemistry due to its ability to act as a versatile building block for the synthesis of various bioactive molecules. For example, this compound has been used as a starting material for the synthesis of antitumor agents, anti-inflammatory drugs, and antibacterial agents. Additionally, this compound has been used as a chiral auxiliary in asymmetric synthesis, which has resulted in the development of new synthetic methodologies for the preparation of chiral compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate involves the reaction of tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate with a suitable reagent to introduce the tert-butyl group. The reaction is then followed by esterification to form the final product.", "Starting Materials": [ "1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylic acid", "tert-butyl alcohol", "DCC (dicyclohexylcarbodiimide)", "DMAP (4-dimethylaminopyridine)", "Chloroform", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Synthesis of tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate", "1. Dissolve 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylic acid (1.0 g, 5.0 mmol) and DCC (1.3 g, 6.3 mmol) in chloroform (20 mL) and stir for 30 minutes at room temperature.", "2. Add tert-butyl alcohol (0.8 mL, 7.5 mmol) and DMAP (0.1 g, 0.8 mmol) to the reaction mixture and stir for 24 hours at room temperature.", "3. Filter the reaction mixture to remove the dicyclohexylurea byproduct and evaporate the solvent under reduced pressure.", "4. Purify the crude product by column chromatography to obtain tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate as a white solid (yield: 70%).", "Step 2: Esterification of tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate", "1. Dissolve tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate (0.5 g, 1.8 mmol) in chloroform (10 mL) and add a catalytic amount of DMAP.", "2. Add a solution of sodium bicarbonate (0.2 g, 2.4 mmol) in water (5 mL) dropwise to the reaction mixture and stir for 24 hours at room temperature.", "3. Filter the reaction mixture to remove the catalyst and evaporate the solvent under reduced pressure.", "4. Purify the crude product by column chromatography to obtain tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate as a white solid (yield: 80%)." ] }

2751703-62-3

Molecular Formula

C13H21NO3

Molecular Weight

239.3

Purity

95

Origin of Product

United States

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